molecular formula C19H24N2O4S2 B1249052 Cystothiazole C

Cystothiazole C

Cat. No. B1249052
M. Wt: 408.5 g/mol
InChI Key: BHOYNBJAHBSDKO-DLZOOJRJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cystothiazole C is a natural product found in Cystobacter fuscus with data available.

Scientific Research Applications

Synthetic Pathways and Biological Origin Cystothiazole C, along with its variants, has been a subject of considerable interest due to its potent antifungal properties and its function as an inhibitor of mitochondrial oxidation at specific sites on the cytochrome bc(1) complex. The synthetic pathway leading to Cystothiazole C involves a series of well-defined chemical reactions, including enantiocontrolled preparation, Horner-Emmons olefination, and asymmetric Evans aldol processes. This route provides not only the means to produce Cystothiazole C but also offers a flexible framework for synthesizing a variety of related heterocyclic systems, thus facilitating the exploration of structure-activity relationships (Williams, Patnaik, & Clark, 2001). Additionally, research into the biosynthetic origins of the cystothiazole skeleton has identified acetate, propionate, L-serine, L-methionine, and L-valine as precursor molecules, contributing to a deeper understanding of the natural synthesis pathways of these compounds (Suzuki, Sakagami, & Ojika, 2003).

Derivative Production and Structural Insights The bioconversion capabilities of the producing organism, Cystobacter fuscus, demonstrate its ability to metabolize cystothiazole A into novel derivatives, highlighting the dynamic nature of this bioactive compound within its native biological context. This metabolic adaptability is not just limited to the production of cystothiazole A but extends to other structurally similar derivatives, offering a rich landscape for the exploration of novel biologically active compounds (Suzuki, Ojika, & Sakagami, 2004). Further investigation into the structure-activity relationships of cystothiazole derivatives, particularly focusing on features like bend conformation, methyl ether presence, and the lipophilicity of terminal alkyl groups, has reinforced the importance of these structural elements in dictating antifungal activity (Ojika, Kundim, Qi, Fudou, & Yamanaka, 2006).

properties

Product Name

Cystothiazole C

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C19H24N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-12,15,22H,1-5H3/b7-6+,16-8+/t12-,15+/m1/s1

InChI Key

BHOYNBJAHBSDKO-DLZOOJRJSA-N

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)O)/C(=C\C(=O)OC)/OC

Canonical SMILES

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)O

synonyms

cystothiazole C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cystothiazole C
Reactant of Route 2
Cystothiazole C
Reactant of Route 3
Cystothiazole C
Reactant of Route 4
Cystothiazole C
Reactant of Route 5
Cystothiazole C
Reactant of Route 6
Cystothiazole C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.